molecular formula C8H10BrClN2O B6299226 2-(3-Bromo-phenoxy)-acetamidine;  hydrochloride CAS No. 2368871-22-9

2-(3-Bromo-phenoxy)-acetamidine; hydrochloride

Cat. No. B6299226
CAS RN: 2368871-22-9
M. Wt: 265.53 g/mol
InChI Key: UPPMHXLHPNULBJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenoxy)-acetamidine hydrochloride is a chemical compound used for a variety of research purposes in laboratories. It is a derivative of acetamidine, a type of amide, and contains a bromine atom in its structure. The hydrochloride form of the compound has been found to have a wide range of applications in scientific research, including its use as a reagent in organic synthesis, and as an inhibitor of enzymes.

Future Directions

The future directions for research on “2-(3-Bromo-phenoxy)-acetamidine; hydrochloride” could include detailed synthesis and characterization studies, investigation of its reactivity and potential applications, and exploration of its biological activity .

properties

IUPAC Name

2-(3-bromophenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMHXLHPNULBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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